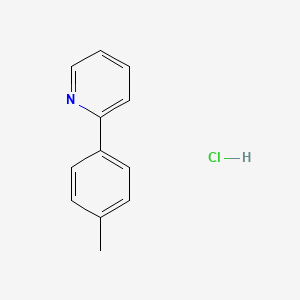
2-(4-Methylphenyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)pyridine hydrochloride is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)pyridine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Amine derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
2-(4-Methylphenyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Phenylpyridine: Similar structure but lacks the methyl group on the phenyl ring.
4-Methylpyridine: Similar structure but lacks the phenyl group.
2-(4-Chlorophenyl)pyridine: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: 2-(4-Methylphenyl)pyridine hydrochloride is unique due to the presence of both a methyl group and a phenyl group attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the methyl group can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12ClN |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H11N.ClH/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h2-9H,1H3;1H |
InChI Key |
NRHFTCCNWGEXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


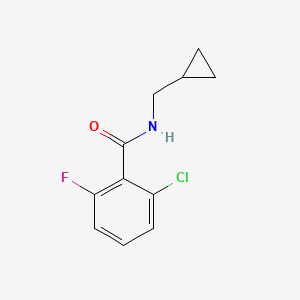
![N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12236563.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B12236577.png)
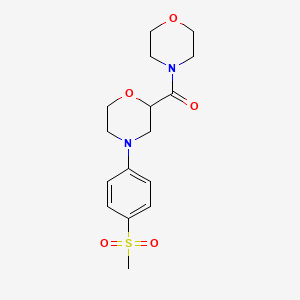
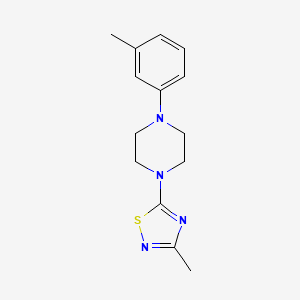
![1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole](/img/structure/B12236589.png)
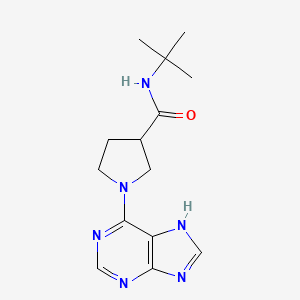
![2-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B12236601.png)
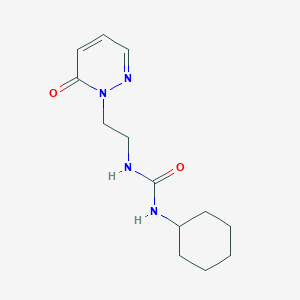
![4-ethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B12236611.png)
![1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B12236614.png)
![4-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12236618.png)
![2-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenol](/img/structure/B12236625.png)
![4,4-difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B12236626.png)
